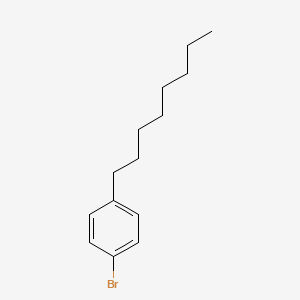

1-Bromo-4-octylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Br/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZQSVXPBCINJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199514 | |

| Record name | p-Bromophenyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51554-93-9 | |

| Record name | p-Bromophenyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051554939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-n-octylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-octylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-octylbenzene is a versatile synthetic intermediate that holds significant importance in the fields of materials science and pharmaceutical development. Its unique molecular architecture, featuring a brominated aromatic ring and a long alkyl chain, provides a valuable scaffold for the construction of complex molecular targets. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The octyl group, on the other hand, imparts lipophilicity and can influence the self-assembly and liquid crystalline properties of the resulting molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its relevance to drug discovery and materials science.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 51554-93-9 | [2] |

| Molecular Formula | C₁₄H₂₁Br | [2] |

| Molecular Weight | 269.22 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 125 °C at 1 mmHg | |

| Density | 1.13 g/cm³ | [3] |

| Refractive Index | 1.512 |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from bromobenzene: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach allows for the introduction of the octyl chain at the para position with good selectivity.

Step 1: Friedel-Crafts Acylation of Bromobenzene

The first step is the Friedel-Crafts acylation of bromobenzene with octanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The bromine atom is an ortho-, para-director, and due to steric hindrance, the para-substituted product, 4-bromo-1-octanoylbenzene, is the major product.

Caption: Friedel-Crafts acylation of bromobenzene.

Experimental Protocol: Synthesis of 4-Bromo-1-octanoylbenzene

-

To a stirred solution of bromobenzene (1 equivalent) in a suitable solvent such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (1.1 equivalents) at 0 °C under an inert atmosphere.

-

Slowly add octanoyl chloride (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation to yield 4-bromo-1-octanoylbenzene.

Step 2: Reduction of 4-Bromo-1-octanoylbenzene

The second step involves the reduction of the carbonyl group of 4-bromo-1-octanoylbenzene to a methylene group. This can be achieved through several methods, with the Clemmensen and Wolff-Kishner reductions being the most common.[4][5]

-

Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[1]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures.[4]

Caption: Reduction to form this compound.

Experimental Protocol: Clemmensen Reduction of 4-Bromo-1-octanoylbenzene

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

-

Add the amalgamated zinc, concentrated hydrochloric acid, and 4-bromo-1-octanoylbenzene to a round-bottom flask.

-

Heat the mixture under reflux for several hours.

-

After cooling, separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent and purify the product by vacuum distillation to obtain this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of similar compounds.[6][7][8]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. - Benzylic protons (-CH₂-Ar): A triplet around δ 2.5-2.6 ppm. - Alkyl chain protons: Multiplets between δ 0.8-1.6 ppm. - Terminal methyl protons (-CH₃): A triplet around δ 0.8-0.9 ppm. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 120-145 ppm. The carbon attached to bromine will be shifted upfield. - Alkyl chain carbons: Signals in the aliphatic region (δ 14-36 ppm). |

| IR Spectroscopy | - C-H stretching (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. - C=C stretching (aromatic): Peaks around 1600 and 1480 cm⁻¹. - C-Br stretching: A strong absorption in the fingerprint region (around 500-600 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peaks (M⁺ and M+2) with approximately equal intensity, characteristic of a bromine-containing compound. - A prominent fragment ion corresponding to the loss of the octyl chain (benzylic cleavage). |

Applications in Research and Development

Intermediate in Organic Synthesis

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[9] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simple precursors.

Caption: Cross-coupling reactions of this compound.

Building Block for Liquid Crystals

The elongated, rod-like structure of molecules derived from this compound makes them suitable candidates for liquid crystal materials.[10] The octyl chain contributes to the necessary anisotropic properties, while the aromatic core can be extended and functionalized through reactions at the bromine position. These liquid crystals are essential components in display technologies, such as liquid crystal displays (LCDs).

Precursor in Drug Discovery

In the pharmaceutical industry, aryl halides are crucial intermediates for the synthesis of active pharmaceutical ingredients (APIs).[9] While specific examples of drugs derived directly from this compound are not widely reported, its structural motif is present in various classes of therapeutic agents. The 4-alkoxyphenyl group is a common feature in many biologically active molecules. The ability to introduce diverse substituents onto the aromatic ring via the bromo group allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of novel antihypertensive agents has been a significant area of research in medicinal chemistry.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both materials science and as a potential building block in drug discovery. Its synthesis is well-established, and its reactivity, particularly in cross-coupling reactions, allows for the creation of a wide range of functionalized molecules. For researchers and scientists, a thorough understanding of the properties and reactivity of this compound is essential for its effective utilization in the development of novel materials and therapeutic agents.

References

- 1. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]

- 2. p-Bromophenyloctane | C14H21Br | CID 142854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

1-Bromo-4-octylbenzene molecular weight and formula

An In-Depth Technical Guide to 1-Bromo-4-octylbenzene: Synthesis, Reactions, and Applications

Introduction

This compound is an alkylated aryl halide that serves as a versatile and valuable intermediate in organic synthesis. Its unique structure, featuring a reactive bromine atom on an aromatic ring and a long, lipophilic octyl chain, makes it a key building block in the development of liquid crystals, specialized surfactants, and complex molecular architectures for pharmaceutical and agrochemical research.[1] The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the precise construction of carbon-carbon and carbon-heteroatom bonds.[2][3][4] Simultaneously, the C8 alkyl chain imparts significant nonpolar character, which can be leveraged to modulate physical properties such as solubility, melting point, and self-assembly behavior in target molecules.

This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the core physicochemical properties of this compound, robust protocols for its synthesis and purification, and its application in cornerstone synthetic transformations. The methodologies are presented with an emphasis on the underlying chemical principles to ensure both technical accuracy and practical utility.

Core Physicochemical Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁Br | [2][5][6] |

| Molecular Weight | 269.23 g/mol | [2][7] |

| IUPAC Name | This compound | [3][5] |

| CAS Number | 51554-93-9 | [6] |

| Appearance | Colorless to light yellow clear liquid | [7][8] |

| Boiling Point | 313.7 °C at 760 mmHg; 125 °C at 1 mmHg | [6][7] |

| Density | 1.133 g/cm³ | [6] |

| Refractive Index | 1.512 - 1.52 | [6][7] |

| Flash Point | 176.5 °C | [6] |

Synthesis of this compound

The most common and direct route to synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. This two-step process is reliable and scalable.

Diagram: Synthesis Pathway

Caption: Synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.

Part 1: Friedel-Crafts Acylation of Bromobenzene

Principle: This reaction is a classic electrophilic aromatic substitution where an acyl group is introduced onto the benzene ring.[9] The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the acyl halide (octanoyl chloride), generating a highly electrophilic acylium ion.[7][10] The electron-rich bromobenzene ring then attacks this electrophile. Bromine is a deactivating but ortho, para-directing group; due to steric hindrance, the para-substituted product, 1-(4-bromophenyl)octan-1-one, is predominantly formed. Stoichiometric amounts of AlCl₃ are required because the catalyst complexes with the product ketone.[11]

Experimental Protocol:

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a funnel inverted over a beaker of dilute NaOH) to absorb the evolving HCl gas.[1]

-

Reagents: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 eq.) and a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide. Cool the flask to 0 °C in an ice bath.

-

Addition: Add bromobenzene (1.0 eq.) to the flask. Slowly add octanoyl chloride (1.0 eq.) dropwise from the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of starting material.

-

Workup: Cautiously pour the reaction mixture onto crushed ice containing concentrated HCl.[1] This hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 2M NaOH solution, water, and finally with brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-bromophenyl)octan-1-one.

Part 2: Clemmensen Reduction of 1-(4-Bromophenyl)octan-1-one

Principle: The Clemmensen reduction is a classic method for deoxygenating ketones to their corresponding alkanes using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones that are stable to strong acids.

Experimental Protocol:

-

Catalyst Preparation: Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the solid with water.

-

Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and a co-solvent like toluene.

-

Reaction: Add the crude 1-(4-bromophenyl)octan-1-one from the previous step to the flask. Heat the mixture to reflux with vigorous stirring for 4-8 hours. Add additional portions of concentrated HCl periodically to maintain the acidic conditions.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully decant the liquid from the remaining zinc.

-

Extraction: Transfer the liquid to a separatory funnel and separate the organic (toluene) layer. Extract the aqueous layer with toluene.

-

Washing and Concentration: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification and Characterization

Principle (Trustworthiness): A self-validating protocol requires rigorous purification and characterization to confirm product identity and purity. For a non-polar liquid like this compound, vacuum distillation or column chromatography are the methods of choice. Purity is typically assessed by Gas Chromatography (GC) and identity is confirmed by NMR spectroscopy.

Purification Protocol: Column Chromatography

-

Slurry Preparation: Dissolve the crude product in a minimal amount of hexane. In a separate beaker, prepare a slurry of silica gel in hexane.

-

Column Packing: Pack a chromatography column with the silica slurry. Allow the silica to settle into a uniform bed, draining the excess solvent until it is just above the silica surface.

-

Loading: Carefully load the dissolved crude product onto the top of the silica bed.

-

Elution: Elute the column with pure hexane. This compound is non-polar and should elute quickly. More polar impurities will remain on the column.[5]

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Solvent Removal: Combine the pure fractions and remove the hexane using a rotary evaporator to yield the purified liquid product.

Characterization

-

¹H NMR Spectroscopy: The identity of the compound can be confirmed by ¹H NMR. The expected spectrum would show two doublets in the aromatic region (7.0-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. The aliphatic region would contain a triplet corresponding to the benzylic CH₂ protons (around 2.6 ppm), a series of multiplets for the internal (CH₂)₆ chain (1.2-1.6 ppm), and a triplet for the terminal CH₃ group (around 0.9 ppm).[12]

-

Gas Chromatography (GC): The purity of the final product should be assessed by GC. A high-purity sample (>98%) will show a single major peak.[13]

Application in Synthesis: The Suzuki-Miyaura Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.[4] This reaction is a cornerstone of modern organic synthesis, particularly in drug discovery for constructing biaryl scaffolds.[14]

Diagram: Suzuki Coupling Workflow

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Principle (Expertise & Experience):

The Suzuki reaction mechanism involves a catalytic cycle with a Pd(0) species.[15]

-

Oxidative Addition: The aryl bromide (this compound) reacts with the Pd(0) catalyst to form a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Na₂CO₃), transfers its organic group to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex of the boronic acid, facilitating this step.[16][17]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[14]

The choice of catalyst, base, and solvent is critical and depends on the specific substrates. A mixture of an organic solvent (like toluene or dioxane) and an aqueous base solution is common.[15]

Experimental Protocol: Synthesis of a 4-Octyl-1,1'-biphenyl Derivative

-

Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).[15]

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove all oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure biaryl product.

References

- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 2. benchchem.com [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Khan Academy [khanacademy.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 1-Bromo-4-n-octylbenzene | 51554-93-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. ocf.berkeley.edu [ocf.berkeley.edu]

- 15. benchchem.com [benchchem.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-octylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-octylbenzene is a substituted aromatic hydrocarbon featuring a bromine atom and an octyl group attached to a benzene ring at the para position. This unique structure, combining a reactive halogen with a long, lipophilic alkyl chain, makes it a valuable intermediate in various fields of chemical synthesis, from materials science to medicinal chemistry. In the context of drug discovery and development, the presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the long octyl chain can significantly influence the pharmacokinetic profile of a molecule by increasing its lipophilicity, which can enhance membrane permeability and affect drug distribution and metabolism.

This technical guide provides a comprehensive overview of the core physical properties of this compound, methodologies for their determination, and an exploration of its potential applications in the pharmaceutical industry.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development. These properties dictate the conditions required for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁Br | [1][2] |

| Molecular Weight | 269.22 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 199-201 °C at 760 mmHg; 125 °C at 1 mmHg | |

| Density | 1.13 g/mL | |

| Refractive Index | 1.512 - 1.52 | |

| CAS Number | 51554-93-9 | [2][3] |

Structural Elucidation and Characterization: A Spectroscopic Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide clear signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (δ ≈ 7.0-7.5 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, likely appearing as two distinct doublets. The protons ortho to the bromine atom will be shifted slightly downfield compared to those ortho to the alkyl group.

-

Benzylic Protons (δ ≈ 2.6 ppm): The methylene group of the octyl chain directly attached to the benzene ring will appear as a triplet, deshielded by the aromatic ring.

-

Alkyl Chain Protons (δ ≈ 0.8-1.6 ppm): The remaining protons of the octyl chain will resonate in the upfield region, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.

-

Aromatic Carbons (δ ≈ 120-145 ppm): Four signals are expected for the aromatic carbons due to symmetry. The carbon atom bonded to the bromine (ipso-carbon) will be significantly influenced by the "heavy atom effect," causing an upfield shift compared to what would be expected based on electronegativity alone[4].

-

Alkyl Chain Carbons (δ ≈ 14-35 ppm): The eight carbons of the octyl chain will give rise to a series of signals in the aliphatic region.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring and the alkyl chain.

-

C-H Stretching (Aromatic): A band just above 3000 cm⁻¹ is indicative of the C-H bonds on the benzene ring.

-

C-H Stretching (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H bonds of the octyl group.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the benzene ring.

-

C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will display a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion.

-

Fragmentation: Common fragmentation pathways would include the loss of the bromine atom and cleavage of the octyl chain, leading to a prominent benzylic cation.

Experimental Methodologies for Physical Property Determination

The accurate determination of the physical properties of this compound is crucial for its application. The following are standard, field-proven protocols for these measurements.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and reliable technique for determining the boiling point of a small quantity of a liquid.

Protocol:

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer and place the assembly into a Thiele tube containing a high-boiling point oil.

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: Remove the heat source and observe the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.

Caption: Workflow for Boiling Point Determination.

Refractive Index Measurement (Abbé Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a valuable parameter for identifying and assessing the purity of a liquid.

Protocol:

-

Instrument Calibration: Ensure the Abbé refractometer is properly calibrated using a standard of known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature.

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Data Recording: Read the refractive index value from the scale and record the temperature.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-octylbenzene: Boiling Point and Density

This technical guide provides a comprehensive overview of two critical physical properties of 1-bromo-4-octylbenzene: its boiling point and density. Primarily targeting researchers, scientists, and professionals in drug development and material science, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these characteristics. The accurate assessment of such fundamental properties is paramount for ensuring the purity, safety, and efficacy of chemical compounds in research and development.

Introduction to this compound

This compound is an aromatic compound with the chemical formula C₁₄H₂₁Br.[1][2] It is characterized by a benzene ring substituted with a bromine atom and an octyl group at positions 1 and 4, respectively. This structure imparts specific physicochemical properties that are crucial for its application in various fields, including as an intermediate in the synthesis of liquid crystals and other specialty chemicals.[1] Understanding its boiling point and density is essential for its purification, handling, and application in synthetic chemistry.

Core Physicochemical Data

A compilation of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁Br | [1][2][3][4] |

| Molecular Weight | 269.22 g/mol | [1][3][5] |

| Boiling Point | 199-201°C | [1][5] |

| 313.7°C at 760 mmHg | [3] | |

| 125°C at 1 mmHg | [6] | |

| Density | 1.13 g/mL (or g/cm³) | [1][3][5] |

| Appearance | Colorless to light yellow clear liquid | |

| CAS Number | 51554-93-9 | [1][2][3][4] |

Note: Boiling points can vary significantly with pressure. The provided values reflect this dependency.

Section 1: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[7] For a pure substance, the boiling point is a characteristic physical property that can be used for identification and as an indicator of purity.[7]

Theoretical Principles

A liquid boils when the kinetic energy of its molecules is sufficient to overcome the intermolecular forces holding them in the liquid phase, allowing them to escape into the gaseous phase. The temperature at which this occurs is dependent on the atmospheric pressure; a lower external pressure results in a lower boiling point, and vice versa.[7] This is a critical consideration for researchers working at different altitudes or under vacuum conditions.

Experimental Methodologies

Several methods can be employed to determine the boiling point of a liquid. The choice of method often depends on the quantity of the substance available.

Simple distillation is a common and effective method for both purifying liquids and determining their boiling points when a sufficient volume of the sample is available.[8]

Experimental Protocol: Boiling Point Determination by Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. This consists of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a measured volume of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.

-

Data Collection: Record the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate. This stable temperature is the boiling point of the liquid.[8]

When only a small amount of the substance is available, the micro-boiling point or capillary method is a suitable alternative.[9]

Experimental Protocol: Micro-Boiling Point Determination

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube.

-

Capillary Insertion: Invert a sealed-end capillary tube into the test tube containing the liquid.

-

Heating: Attach the test tube to a thermometer and immerse the setup in a heating bath (e.g., paraffin oil). Heat the bath slowly and stir to ensure uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Cooling and Data Collection: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[7]

Caption: Experimental workflows for boiling point determination.

Section 2: Density Determination

Density is an intrinsic physical property of a substance, defined as its mass per unit volume.[10][11] For liquids, density is influenced by temperature, with most liquids becoming less dense as the temperature increases.[10]

Theoretical Principles

The density (ρ) of a substance is calculated using the formula:

ρ = m / V

where 'm' is the mass and 'V' is the volume.[11] The standard units for the density of liquids are typically grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Experimental Methodology

The direct measurement of mass and volume is a straightforward and accurate method for determining the density of a liquid like this compound.

Experimental Protocol: Density Determination

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.[10][12]

-

Volume Measurement: Add a specific volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus to minimize parallax error.[11][12]

-

Mass of Container with Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass.[10][12]

-

Temperature Measurement: Measure and record the temperature of the liquid, as density is temperature-dependent.[10]

-

Calculation:

-

Repeat for Accuracy: Repeat the measurement multiple times and calculate the average density to improve precision and accuracy.[12]

Caption: Workflow for the experimental determination of density.

Safety and Handling

This compound is a chemical that requires careful handling. Based on available safety data, it can cause skin and serious eye irritation. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[13] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

The boiling point and density of this compound are fundamental physicochemical properties that are critical for its use in scientific research and industrial applications. The methodologies outlined in this guide provide a robust framework for their accurate and reliable determination. Adherence to these protocols, coupled with a strong understanding of the underlying scientific principles, will ensure the generation of high-quality, reproducible data essential for advancing scientific discovery and development.

References

- 1. 1-Bromo-4-n-octylbenzene [myskinrecipes.com]

- 2. This compound | 51554-93-9 [sigmaaldrich.com]

- 3. 51554-93-9 this compound this compound - CAS Database [chemnet.com]

- 4. 1-Bromo-4-n-octylbenzene, 97% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. 1-Bromo-4-n-octylbenzene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. vernier.com [vernier.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. embibe.com [embibe.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-4-octylbenzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical overview of 1-Bromo-4-octylbenzene, a key intermediate in the synthesis of advanced materials and complex organic molecules. This guide delves into its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a robust synthetic protocol and explores its significant applications, particularly in the field of liquid crystal technology and as a versatile building block in cross-coupling reactions for drug discovery and materials science.

Introduction: The Versatility of a Substituted Aromatic

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and an octyl group at the para position. This unique structure, featuring a reactive bromo-substituent and a long alkyl chain, makes it a valuable precursor in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The octyl chain, on the other hand, imparts lipophilicity and influences the material properties of its derivatives, such as solubility and mesomorphic behavior in liquid crystals. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, facilitating its effective utilization in their respective fields.

Chemical Structure and Identification

The fundamental architecture of this compound is a para-disubstituted benzene ring. The systematic IUPAC name for this compound is this compound.[1] It is also commonly referred to by synonyms such as 4-n-octylbromobenzene and p-octylbromobenzene.[2]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 51554-93-9[2] |

| Molecular Formula | C14H21Br[2][3] |

| Molecular Weight | 269.22 g/mol |

| InChI Key | OOZQSVXPBCINJF-UHFFFAOYSA-N[1] |

| SMILES | CCCCCCCCC1=CC=C(Br)C=C1 |

graph "this compound" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; a [label="Br"]; b [label="C"]; c [label="C"]; d [label="C"]; e [label="C"]; f [label="C"]; g [label="C"]; h [label="C"]; i [label="C"]; j [label="C"]; k [label="C"]; l [label="C"]; m [label="C"]; n [label="C"]; o [label="H3C"];

a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- g [len=1.5]; g -- b [style=dashed]; b -- h [len=1.5]; h -- i [len=1.5]; i -- j [len=1.5]; j -- k [len=1.5]; k -- l [len=1.5]; l -- m [len=1.5]; m -- n [len=1.5]; n -- o [len=1.5]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] Its physical properties are summarized in the table below.

| Property | Value |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 125 °C at 1 mmHg[2] |

| Density | 1.13 g/cm³[2] |

| Refractive Index | 1.52[2] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through a Friedel-Crafts reaction, a cornerstone of aromatic chemistry. This can be approached via two primary routes: Friedel-Crafts alkylation or acylation followed by reduction.

Friedel-Crafts Alkylation

A direct approach involves the Friedel-Crafts alkylation of bromobenzene with an octylating agent such as 1-octene or 1-chlorooctane in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

Caption: Friedel-Crafts alkylation pathway for this compound.

A significant challenge in Friedel-Crafts alkylation is the potential for polysubstitution and carbocation rearrangements, which can lead to a mixture of isomers and reduced yield of the desired para-product. The activating nature of the newly introduced alkyl group makes the product more reactive than the starting material.

Friedel-Crafts Acylation followed by Reduction (Recommended Protocol)

To circumvent the issues of polysubstitution and rearrangement, a more reliable and widely used method is the Friedel-Crafts acylation of bromobenzene with octanoyl chloride, followed by the reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation

This reaction introduces the acyl group at the para position with high selectivity due to the deactivating nature of the bromo and the acyl groups.

Experimental Protocol:

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add octanoyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add bromobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 1-(4-bromophenyl)octan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction

The carbonyl group of the resulting ketone is then reduced to a methylene group to yield the final product, this compound.

-

Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: This involves the reaction of the ketone with hydrazine hydrate in the presence of a strong base (e.g., potassium hydroxide) at elevated temperatures.

Caption: Two-step synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-7.5 ppm): Two doublets are anticipated, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the octyl group will appear as another doublet.

-

Aliphatic Region (δ 0.8-2.6 ppm):

-

A triplet at approximately 2.6 ppm corresponding to the benzylic protons (-CH₂-Ar).

-

A series of multiplets between 1.2 and 1.6 ppm for the six methylene groups of the octyl chain.

-

A triplet at approximately 0.9 ppm for the terminal methyl group (-CH₃).

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the structure.

-

Aromatic Region (δ 120-145 ppm): Four signals are expected for the aromatic carbons due to symmetry.

-

Aliphatic Region (δ 14-36 ppm): Signals corresponding to the eight carbons of the octyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern will likely involve the loss of alkyl fragments from the octyl chain.

Applications in Research and Development

Liquid Crystal Synthesis

A primary application of this compound is in the synthesis of liquid crystals.[2] The rigid bromophenyl group and the flexible octyl chain are key structural motifs in many calamitic (rod-shaped) liquid crystals. The bromine atom can be readily converted to other functional groups or used in cross-coupling reactions to elongate the molecular structure, a critical factor in achieving desired mesophase behavior.

Intermediate in Cross-Coupling Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis and drug discovery.

-

Suzuki Coupling: Reaction with an arylboronic acid to form a biaryl structure.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

-

Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

Caption: Cross-coupling reactions of this compound.

These reactions enable the construction of complex molecular architectures from readily available starting materials, making this compound a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[1]

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in materials science and organic synthesis. Its unique combination of a reactive bromine atom and a long alkyl chain provides a powerful platform for the construction of complex molecules, particularly in the development of liquid crystals and as a key building block in a wide array of cross-coupling reactions. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the chemical sciences.

References

A Technical Guide to 1-Bromo-4-octylbenzene: Properties, Synthesis, and Applications

Executive Summary: 1-Bromo-4-octylbenzene is a substituted aromatic hydrocarbon that serves as a pivotal intermediate in various fields of chemical synthesis. Its unique structure, featuring a reactive bromine atom and a lipophilic octyl chain on a benzene ring, makes it a versatile building block for the synthesis of liquid crystals, pharmaceutical compounds, and advanced organic materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and key reactions, and a discussion of its primary applications for researchers, scientists, and professionals in drug development and materials science.

Section 1: Introduction and Nomenclature

This compound is an organic compound valued for its role as a precursor in complex molecular syntheses. The strategic placement of the bromo and octyl groups at the para positions of the benzene ring dictates its reactivity and physical properties, making it an ideal substrate for a range of chemical transformations.

IUPAC Name and Synonyms

-

Synonyms: 1-Bromo-4-n-octylbenzene, 1-(4-Bromophenyl)octane, 4-Bromooctylbenzene, 4-n-Octylbromobenzene[1]

Chemical Identifiers

Overview of Significance

The utility of this compound lies in its bifunctional nature. The C-Br bond is highly susceptible to metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The long alkyl (octyl) chain imparts solubility in organic solvents and influences the physical properties, such as mesophase behavior, of derivative molecules. This makes it a crucial intermediate in the synthesis of liquid crystals for display technologies, specialized polymers, and as a hydrophobic scaffold in the development of pharmaceutical agents.[3]

Section 2: Physicochemical and Safety Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for ensuring safe laboratory handling.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 269.22 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 199-201 °C | |

| Density | ~1.13 g/cm³ | |

| Flash Point | 176.5 °C | |

| Refractive Index | ~1.512 | |

| Purity | Typically >95-98% | [2] |

Spectral Data

While full spectral data requires experimental acquisition, the expected signatures are as follows:

-

¹H NMR: Aromatic protons would appear as two doublets in the ~7.0-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the octyl chain would appear as a series of multiplets between ~0.8-2.6 ppm, with the benzylic protons being the most downfield and the terminal methyl group being the most upfield triplet.

-

¹³C NMR: Aromatic carbons would show four distinct signals, two for the substituted carbons and two for the unsubstituted carbons. The octyl chain would display eight unique signals.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons, C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and a C-Br stretching band in the fingerprint region.

Safety and Handling

This compound must be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | GHS Statement(s) | Precautionary Measures | Source(s) |

| Health Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing vaporsP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Storage | - | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2] |

Section 3: Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through the electrophilic aromatic substitution of octylbenzene.

Synthetic Strategy: Electrophilic Bromination

The alkyl group of octylbenzene is an ortho, para-directing activator for electrophilic aromatic substitution. Due to the significant steric hindrance imposed by the bulky octyl chain, the incoming electrophile (Br⁺) will preferentially substitute at the less hindered para position. This regioselectivity makes the direct bromination of octylbenzene a highly effective method for producing the desired this compound isomer with high purity. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required to polarize the bromine molecule (Br₂), generating a sufficiently strong electrophile to react with the aromatic ring.[4][5][6]

Detailed Experimental Protocol

Materials:

-

Octylbenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (DCM, anhydrous)

-

Sodium thiosulfate solution (10% aqueous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas).

-

Dissolve octylbenzene (1.0 eq) in anhydrous DCM and add it to the flask.

-

Add a catalytic amount of FeBr₃ (or iron filings, which will react with Br₂ to form FeBr₃ in situ).

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add a solution of bromine (1.05 eq) in DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Work-up: a. Carefully quench the reaction by slowly adding it to a beaker containing an ice-cold 10% sodium thiosulfate solution to neutralize any unreacted bromine. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Section 4: Chemical Reactivity and Key Transformations

The primary site of reactivity in this compound is the carbon-bromine bond, which serves as a handle for forming new bonds, particularly through organometallic intermediates and transition-metal-catalyzed reactions.

Grignard Reagent Formation

Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) converts the aryl bromide into the corresponding Grignard reagent, (4-octylphenyl)magnesium bromide. This transforms the electrophilic aromatic carbon into a potent nucleophile and a strong base.[7][8]

Protocol Outline:

-

All glassware must be rigorously flame-dried to exclude moisture.

-

Magnesium turnings are placed in a flask with anhydrous ether under an inert atmosphere (N₂ or Ar).

-

A small amount of this compound is added. The reaction is often initiated with a crystal of iodine or gentle heating.[7]

-

Once the reaction begins (indicated by bubbling and turbidity), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.[8][9]

-

The resulting Grignard reagent is a gray, cloudy solution and must be used immediately in subsequent reactions.

Caption: Formation of the Grignard reagent from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.

The Suzuki reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) to form a new C-C bond, producing biaryl compounds.[10][11][12] This reaction is fundamental for synthesizing the core structures of many liquid crystals and pharmaceutical molecules. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and reductive elimination to yield the product.[10][11]

-

Sonogashira Coupling: Reacts with a terminal alkyne to form an aryl-alkyne C-C bond.

-

Buchwald-Hartwig Amination: Reacts with an amine to form an aryl-amine C-N bond, a common linkage in pharmaceuticals.

-

Heck Reaction: Couples with an alkene to form a substituted alkene.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Section 5: Applications in Research and Industry

The versatility of this compound makes it a valuable starting material across several high-tech industries.

-

Liquid Crystal Synthesis: The compound is a fundamental building block for calamitic (rod-shaped) liquid crystals. The rigid phenyl core and the flexible octyl chain are essential for forming the nematic and smectic mesophases required for liquid crystal displays (LCDs). The bromine atom allows for the coupling of different aromatic cores to build more complex, high-performance liquid crystal molecules.[3]

-

Pharmaceutical Intermediates: In drug discovery, the 4-octylphenyl moiety can be incorporated into lead compounds to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. The C-Br bond serves as a versatile anchor point for introducing diverse functional groups via cross-coupling to explore structure-activity relationships (SAR).

-

Materials Science: It is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to construct well-defined conjugated systems through reactions at the bromine site is critical for tuning the electronic and optical properties of these materials.[3]

-

Surfactants and Specialty Chemicals: The structure, containing both a hydrophobic tail (octyl group) and a functionalizable aromatic head, makes it a precursor for certain classes of specialty surfactants and functional chemicals.[3]

Section 6: Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science and technology. Its well-defined reactivity, particularly in modern cross-coupling chemistry, combined with the physical influence of its alkyl chain, provides chemists with a reliable and versatile platform for molecular construction. From the vibrant displays in our electronic devices to the development of next-generation pharmaceuticals and materials, the synthetic pathways originating from this compound underscore its critical importance in contemporary chemical research and development.

References

- 1. This compound | CAS 51554-93-9 [matrix-fine-chemicals.com]

- 2. This compound | 51554-93-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Bromo-4-octylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a detailed examination of the ¹H NMR spectrum of 1-bromo-4-octylbenzene, a molecule of interest in various fields, including materials science and as a building block in organic synthesis.[2] Understanding its spectral features is crucial for confirming its identity, assessing its purity, and predicting its reactivity. This whitepaper will dissect the spectrum, explaining the underlying principles of chemical shifts, coupling constants, and integration, thereby providing a comprehensive framework for its analysis.

The structure of this compound, with its distinct aromatic and aliphatic regions, presents an excellent case study for applying fundamental NMR concepts. The para-substituted benzene ring gives rise to a characteristic splitting pattern, while the long octyl chain provides a series of signals that require careful assignment.[3][4] This guide will delve into the causal relationships between the electronic environment of each proton and its corresponding resonance frequency.

I. Principles of ¹H NMR Spectroscopy: A Refresher

Before dissecting the spectrum of this compound, it is essential to revisit the core principles of ¹H NMR spectroscopy. The spectrum provides four key pieces of information for structure elucidation:

-

Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.[5]

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[3][6]

-

Integration: The area under each signal is proportional to the number of protons it represents.[4][6]

-

Splitting Pattern (Multiplicity): This arises from spin-spin coupling between neighboring, non-equivalent protons. The (n+1) rule is a useful guide, where 'n' is the number of adjacent, equivalent protons.[4]

II. Predicted ¹H NMR Spectrum of this compound

A detailed analysis of the molecular structure of this compound allows for a robust prediction of its ¹H NMR spectrum. The molecule possesses a plane of symmetry through the C1-C4 axis of the benzene ring, which simplifies the aromatic region.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with proton labeling.

Detailed Spectral Analysis

| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Chemical Shift and Splitting |

| Hₐ | ~7.4 | Doublet | 2H | These protons are ortho to the electron-withdrawing bromine atom, leading to significant deshielding and a downfield shift. They are split by the adjacent Hᵦ protons.[3] |

| Hᵦ | ~7.0 | Doublet | 2H | These protons are ortho to the electron-donating octyl group, which shields them relative to the Hₐ protons, causing an upfield shift. They are split by the adjacent Hₐ protons.[3] |

| Benzylic CH₂ | ~2.5 | Triplet | 2H | The proximity to the aromatic ring causes a downfield shift compared to other methylene groups. The signal is split into a triplet by the adjacent two protons of the next methylene group in the chain. |

| (CH₂)₆ | ~1.6 - 1.2 | Multiplet | 12H | These methylene groups are in the aliphatic chain and are shielded, resulting in signals in the upfield region. The signals overlap to form a complex multiplet. |

| Terminal CH₃ | ~0.9 | Triplet | 3H | This terminal methyl group is the most shielded in the molecule, appearing furthest upfield. It is split into a triplet by the adjacent two protons of the neighboring methylene group. |

III. Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and proper instrument setup.

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[7]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.[8][9] The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[8][9]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][8]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.[1]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Setup and Data Acquisition Workflow

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Standard acquisition parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

IV. Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how fundamental NMR principles can be applied to elucidate molecular structure. The distinct signals for the aromatic and aliphatic protons, with their characteristic chemical shifts and splitting patterns, provide a unique fingerprint of the molecule. By following a rigorous experimental protocol, a high-resolution spectrum can be obtained, allowing for confident structural assignment and purity assessment. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the analysis of this compound and similar para-substituted alkylbenzenes.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Bromo-4-n-octylbenzene | 51554-93-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Interpreting | OpenOChem Learn [learn.openochem.org]

- 7. scribd.com [scribd.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

1-Bromo-4-octylbenzene: An In-Depth Technical Guide on Safety, Handling, and MSDS

<-33>

This guide provides a comprehensive overview of the safety protocols, handling procedures, and Material Safety Data Sheet (MSDS) information for 1-Bromo-4-octylbenzene (CAS No. 51554-93-9). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of experimental outcomes.

Section 1: Core Compound Information and Hazard Identification

This compound is a substituted aromatic compound frequently used as a building block in organic synthesis, particularly in the fields of materials science and liquid crystal development. Its safe handling is predicated on a thorough understanding of its potential hazards.

Globally Harmonized System (GHS) Classification

The GHS provides a universal framework for classifying chemical hazards. According to available safety data, this compound is classified as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[1] |

These classifications indicate that the primary hazards are associated with direct contact and inhalation.

Primary Exposure Routes and Health Effects

-

Inhalation: Inhaling vapors or mists may lead to irritation of the respiratory tract.[2][3]

-

Skin Contact: Direct contact with the liquid can cause skin irritation.[1] It is recommended to wash the affected area with plenty of water and remove contaminated clothing.

-

Eye Contact: The compound poses a risk of serious eye irritation.[1] Immediate and thorough rinsing with water is critical in the event of eye contact.[2]

-

Ingestion: While less common in a laboratory setting, accidental ingestion may cause gastrointestinal irritation.[3]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Mitigating exposure is achieved through a combination of engineering controls and the consistent use of appropriate PPE.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[3]

-

Fume Hood: For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.

Personal Protective Equipment (PPE) Protocol

A risk-based approach should be taken when selecting PPE. The following diagram outlines a decision-making workflow for appropriate PPE selection.

Caption: PPE Selection Workflow for this compound.

Section 3: Safe Handling and Storage

Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.

Handling

-

Avoid contact with skin, eyes, and clothing.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Use in a well-ventilated area and avoid breathing vapor or mist.[2][3]

Storage

-

Store in a cool, dry, and well-ventilated place away from incompatible substances.[3][5]

-

The recommended storage condition is at room temperature, sealed in a dry environment.[1]

-

Avoid strong oxidizing agents, as they are incompatible.[3][6]

Section 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures

| Exposure | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2][7] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[4][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek medical attention.[4] |

Spill and Leak Procedures

-

Small Spills: For small spills, use an inert absorbent material to soak up the chemical. Place the material in a suitable container for disposal.

-

Large Spills: In the event of a large spill, evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Prevent the spill from entering drains or waterways. Contain and collect the spillage for disposal.

Caption: Decision Flowchart for Spill Response.

Section 5: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₁Br[5][8][9] |

| Molecular Weight | 269.23 g/mol [5][8] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 125 °C at 1 mmHg |

| Density | ~1.13 g/cm³[9] |

| Flash Point | >176.5 °C[9] |

Section 6: Stability and Reactivity

-

Reactivity: Generally stable, but can form explosive mixtures with air upon intense heating.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[3]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[3][6]

Section 7: Toxicological Information

-

Acute Toxicity: The toxicological properties have not been fully investigated.[2][3]

-

Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.

-

Reproductive Toxicity: No information available.[2]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[1][2]

Section 8: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

References

- 1. This compound | 51554-93-9 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. 1-Bromo-4-methylbenzene(106-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 51554-93-9 this compound this compound - CAS Database [chemnet.com]

An In-depth Technical Guide to 1-Bromo-4-octylbenzene for Advanced Research Applications

This guide provides a comprehensive technical overview of 1-Bromo-4-octylbenzene, a key intermediate in the synthesis of advanced materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and critical applications of this versatile molecule, with a focus on imparting practical, field-proven insights.

Introduction: The Strategic Importance of this compound

This compound (4-octylbromobenzene) is a strategically important building block in organic synthesis, primarily recognized for its utility in creating complex molecular architectures. Its structure, featuring a brominated aromatic ring and a long alkyl chain, offers a unique combination of reactivity and lipophilicity. The bromo-substituent serves as a versatile handle for a multitude of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the octyl chain imparts solubility in organic solvents and influences the self-assembly and liquid crystalline properties of the resulting materials. These characteristics make this compound an indispensable precursor in the development of liquid crystals, organic semiconductors, and other functional organic materials.[1][2]

Physicochemical Properties and Commercial Availability

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and material fabrication. The following table summarizes its key properties, compiled from leading commercial suppliers.

| Property | Value | Reference |